

Fenebrutinib CSF penetrance assessment methods

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Compound Focus: Fenebrutinib

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CSF Pharmacokinetics Assessment Protocol

This protocol outlines the procedure for quantifying **fenebrutinib** concentrations in human cerebrospinal fluid to directly assess its brain penetrance.

- 1. Sample Collection:** CSF samples are obtained via lumbar puncture from a subset of patients enrolled in the clinical trial (e.g., 11 patients in the FENopta study) [1] [2].
- 2. Timing:** Sampling is performed after a period of continuous dosing to ensure steady-state levels. In the Phase II FENopta study, samples were collected after 12 weeks of treatment with **fenebrutinib** at 200 mg twice daily [1] [3].
- 3. Quantification:** Drug concentration in the CSF is measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mean concentration is then calculated.

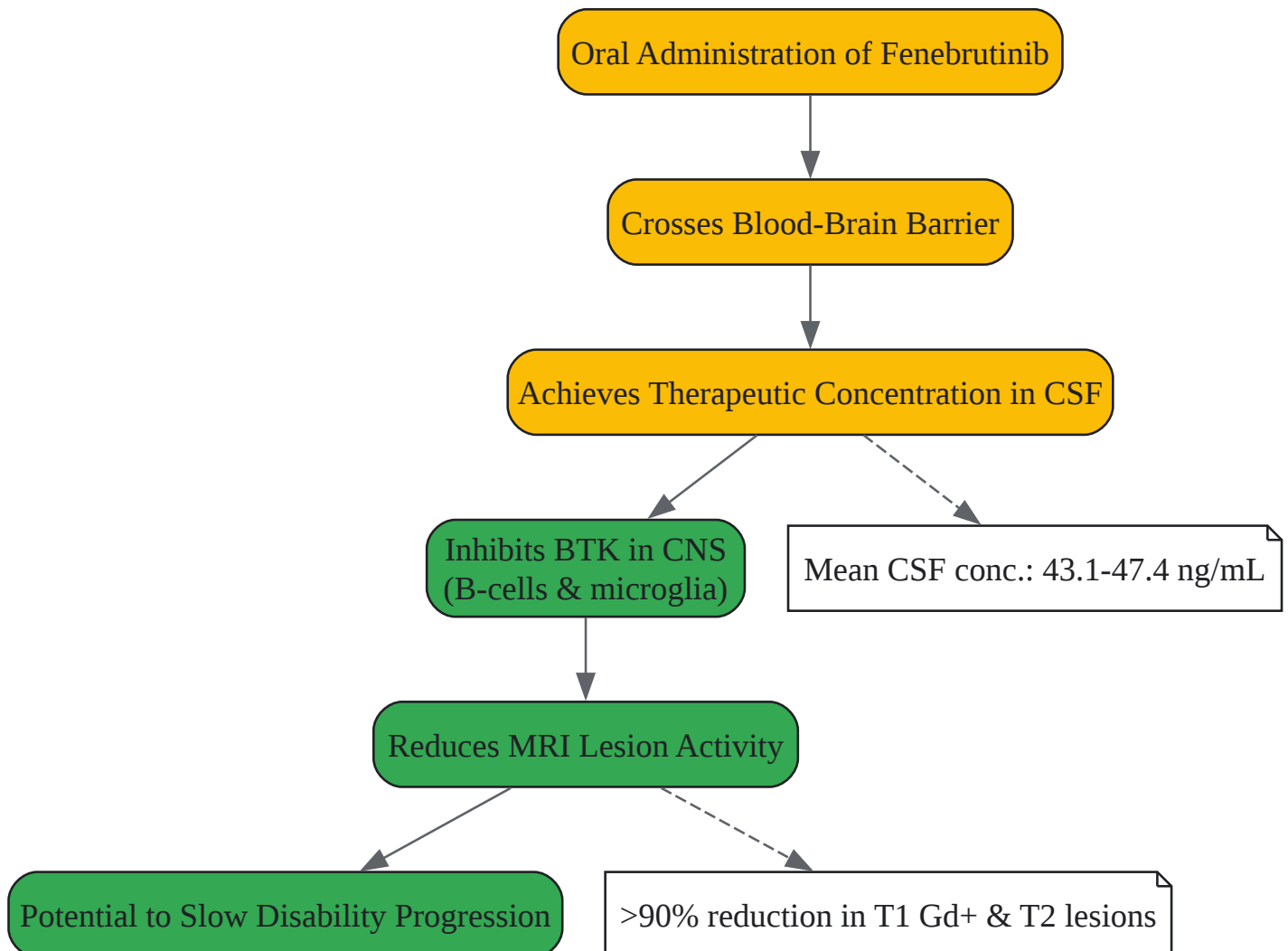
The table below summarizes key quantitative findings from the Phase II FENopta study:

Parameter	Result	Context & Interpretation
Mean CSF Concentration	43.1 ng/mL [1]	Measured in a patient subgroup (n=11) after 12 weeks of continuous treatment.
Alternative Reported Mean	47.4 ng/mL [2]	From a subset of 7 patients in the same study, confirming consistent penetrance.

Parameter	Result	Context & Interpretation
Target Engagement	Concentration exceeds IC90 (preclinical) [1]	CSF levels are sufficient for near-maximal inhibition of BTK, based on preclinical models.

Preclinical & Clinical Validation of Brain Penetrance

Beyond direct CSF measurement, **fenebrutinib**'s CNS activity is validated through its effects on MRI lesion metrics in patients with Relapsing MS (RMS). The following workflow illustrates how CSF penetrance links to clinical outcomes:



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The efficacy data supporting the biological significance of CSF penetrance is summarized below:

MRI Lesion Type	Relative Reduction at 8 Weeks	Relative Reduction at 12 Weeks	Clinical Significance
New T1 Gd+ Lesions	92% [1]	90% [1]	Marker of active inflammation and blood-brain barrier breakdown.
New/Enlarging T2 Lesions	90% [1]	95% [1] [2]	Represents chronic disease burden and lesion load.
Patients Free of T1/T2 Lesions	Odds ratio: 4.005 (p=0.0117) [1]	99% of patients free of T1 Gd+ lesions at 48 weeks [4]	Indicates a high level of comprehensive disease control.

Molecular Mechanisms of Action in the CNS

Fenebrutinib's design as a non-covalent, reversible BTK inhibitor contributes to its high selectivity and brain penetrance [1]. Once in the CNS, it modulates specific immune cell functions.

- **Dual-Targeting Rationale: Fenebrutinib** is a dual inhibitor of both B-cell and microglia activation. This is crucial in MS, where targeting B-cells addresses acute inflammation related to relapses, while targeting CNS-resident microglia addresses the chronic inflammation and neurodegeneration thought to drive long-term disability progression [1] [5] [6].
- **Mechanism in Human Microglia:** Studies using human microglia and brain organoids show that **fenebrutinib** selectively blocks microglial signaling pathways activated by the Fc gamma receptor (FcγR) [7] [8]. This is particularly relevant given the presence of Ig deposits and increased FcγR immunoreactivity in MS brain lesions. By inhibiting this pathway, **fenebrutinib** can attenuate microglial clustering, and the release of damaging cytokines and chemokines, thereby reducing neurite damage [7] [8].
- **Selectivity of Action:** Importantly, the same research demonstrated that **fenebrutinib** did not significantly impact other critical microglial pathways, including Toll-like receptor 4 (TLR4) signaling, NLRP3 inflammasome activation, or myelin phagocytosis, indicating a targeted mechanism of action [7] [8].

Notes on Safety and Tolerability

The safety profile of **fenebrutinib** has been consistent across clinical trials. In the Phase II FENopta study:

- The overall rate of adverse events was **38% for fenebrutinib vs. 33% for placebo** [1].
- The most common adverse events more frequent in the **fenebrutinib** group were **abnormal liver enzyme levels (5.5%), headache (4.1%), nasopharyngitis (2.7%), and upper abdominal pain (2.7%)** [1].
- No new safety signals were identified, and the profile was consistent with the extensive experience across the **fenebrutinib** clinical program, which includes over 2,500 individuals to date [1] [3].

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